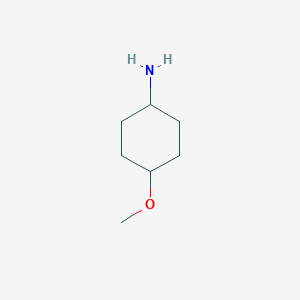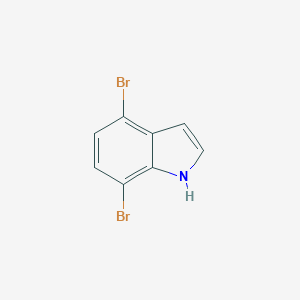
4,7-dibromo-1H-indole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biotechnological Production and Signaling Roles
Indole is a signaling molecule produced by both bacteria and plants. Its natural roles extend beyond signaling, as it has value in flavor and fragrance applications (e.g., food industry and perfumery). Additionally, indole can be derivatized into halogenated and oxygenated compounds. These derivatives find applications as natural colorants or exhibit therapeutic potential for treating human diseases .
Pharmaceutical Chemistry: Privileged Structures
The indole ring system is ubiquitous in nature, with more than 4000 known indoles. Substituted indoles are considered “privileged structures” due to their high-affinity binding to various receptors. Examples include:
- Halogenated Indole Derivatives : Compounds like 5-iodoindole, 4-fluoroindole, 7-chloroindole, and 7-bromoindole have shown promise in inhibiting biofilm formation and eradicating persister cells in bacteria .
- Complex Biosynthetic Pathways : Plants and fungi biosynthesize indoles, leading to compounds like vinblastine (derived from tryptamine) and benzoxazinoid alkaloids .
Safe Synthesis and Functionalized Derivatives
- Safe Synthesis : Researchers have explored the safe synthesis of 4,7-dibromo-1H-indole and its derivatives .
- Functionalized Derivatives : Indole serves as a versatile building block in cycloaddition reactions, leading to functionalized pyrrolo[3’,4’:6,7]cyclohepta[1,2-b:4,5-b’]diindoles and spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole] derivatives .
Crystal Structures and Hirshfeld Analysis
Researchers have investigated crystal structures of related compounds, shedding light on their molecular arrangements and intermolecular interactions .
Safety and Hazards
Mecanismo De Acción
Target of Action
4,7-Dibromo-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives are known to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that 4,7-dibromo-1H-indole interacts with its targets in a manner that modulates their function, leading to changes in cellular processes
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is bbb permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that 4,7-dibromo-1H-indole has significant effects on cellular processes
Propiedades
IUPAC Name |
4,7-dibromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKXNCCGYOQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595933 | |
| Record name | 4,7-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dibromo-1H-indole | |
CAS RN |
126811-31-2 | |
| Record name | 4,7-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)


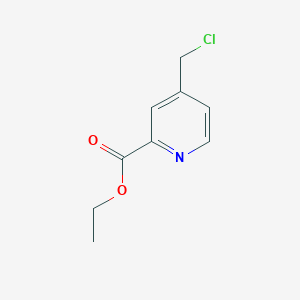
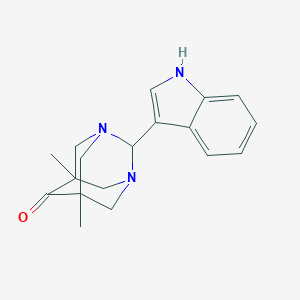
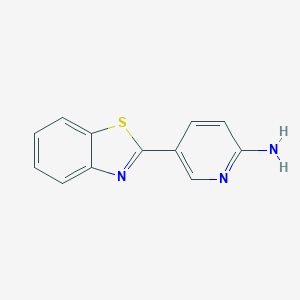
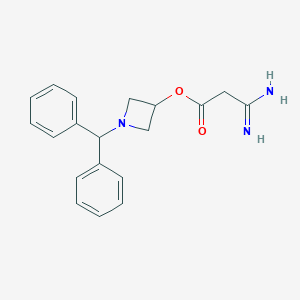
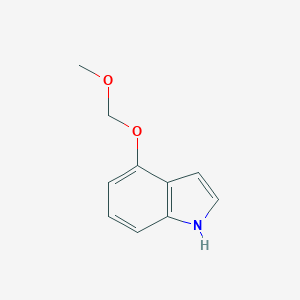
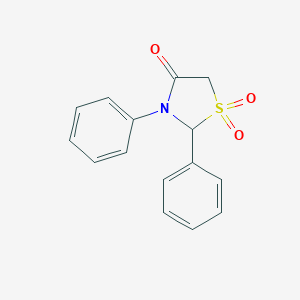
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)
![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)
